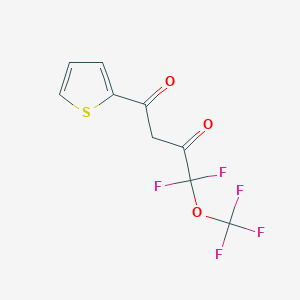
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two fluorine atoms, a thienyl group, and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a reaction between thiophene and a suitable halogenating agent.
Introduction of the difluoro and trifluoromethoxy groups: These groups are added through nucleophilic substitution reactions using appropriate fluorinating agents and trifluoromethoxy precursors.
Formation of the diketone structure: The final step involves the formation of the diketone structure through a condensation reaction between the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Reactive intermediates: The compound may form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(methoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(ethoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoroethoxy)-
Uniqueness
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
56286-63-6 |
|---|---|
Molekularformel |
C9H5F5O3S |
Molekulargewicht |
288.19 g/mol |
IUPAC-Name |
4,4-difluoro-1-thiophen-2-yl-4-(trifluoromethoxy)butane-1,3-dione |
InChI |
InChI=1S/C9H5F5O3S/c10-8(11,17-9(12,13)14)7(16)4-5(15)6-2-1-3-18-6/h1-3H,4H2 |
InChI-Schlüssel |
WSIUBSKTFJRRGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


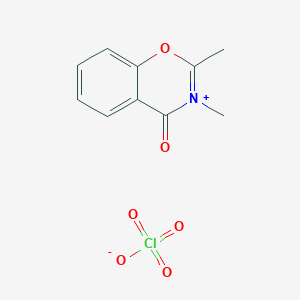
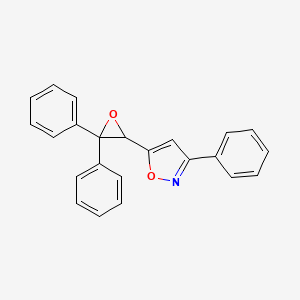
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
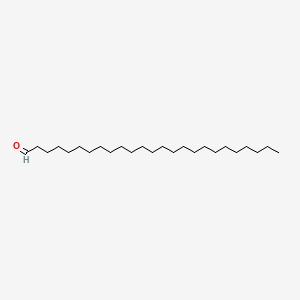
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
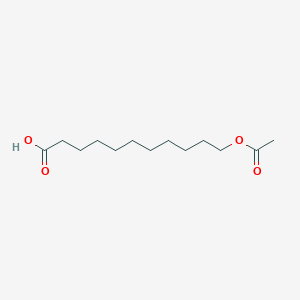
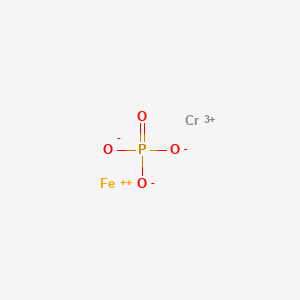
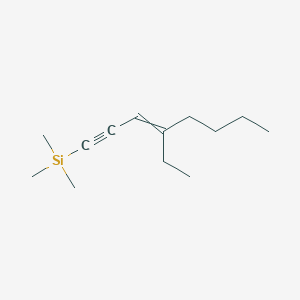
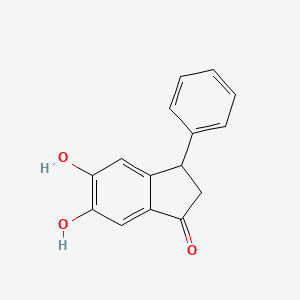
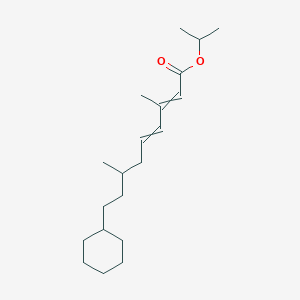
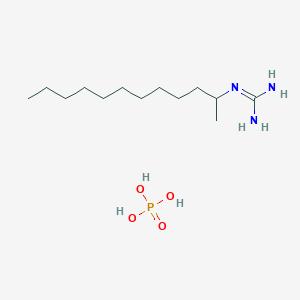
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)


